molecular formula C7H6BrNO4S B1612147 Ethyl 5-bromo-4-nitrothiophene-2-carboxylate CAS No. 2160-52-3

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate

Cat. No.: B1612147
CAS No.: 2160-52-3
M. Wt: 280.1 g/mol
InChI Key: QVUTZAIXJIKBLR-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate is a useful research compound. Its molecular formula is C7H6BrNO4S and its molecular weight is 280.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Palladium-Catalysed Direct Heteroarylations

Aromatic Nucleophilic Substitution Reactions

The reactivity of 2-bromo-5-nitrothiophene, a closely related compound, with morpholine has been studied to understand aromatic nucleophilic substitution reactions. These studies provide insights into the solvent effects on reaction rates and the role of polarity, alongside hydrogen-bond donor and acceptor abilities of the media. Such research underscores the importance of ethyl 5-bromo-4-nitrothiophene-2-carboxylate in studying complex organic reactions (Ali Reza Harifi‐Mood et al., 2013).

Molecular Electronic Devices

Although not directly related to this compound, studies on molecules with nitroamine redox centers highlight the potential of nitrothiophene derivatives in electronic devices. These compounds exhibit negative differential resistance and significant on-off peak-to-valley ratios, suggesting applications in the development of advanced molecular electronics (Chen et al., 1999).

Radiosensitizers and Cytotoxins

Nitrothiophene derivatives have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These studies indicate the therapeutic potential of nitrothiophene-based compounds in enhancing the efficacy of radiation therapy and selectively targeting hypoxic cancer cells (M. Threadgill et al., 1991).

Properties

IUPAC Name

ethyl 5-bromo-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUTZAIXJIKBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596864
Record name Ethyl 5-bromo-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-52-3
Record name Ethyl 5-bromo-4-nitro-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2160-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-4-nitrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-bromothiophene-2-carboxylate (1.5 g, 6.38 mmol) in aqueous conc. H2SO4 (6 ml) cooled to 0° C., aqueous 65% HNO3 (2 ml) was added, and the reaction was left to warm to RT and stirred for 1 hour. The mixture was poured into ice-water and extracted with EtOAc (×3); the combined organic layers were dried over sodium sulfate and the solvent was removed affording ethyl 5-bromo-4-nitrothiophene-2-carboxylate (Int. 40) which was used without any additional purification (550 mg, 1.964 mmol).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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